molecular formula C12H16N2O3S B2653131 1-pentyl-1H-benzimidazole-2-sulfonic acid CAS No. 537009-98-6

1-pentyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B2653131
CAS RN: 537009-98-6
M. Wt: 268.33
InChI Key: NSLTXAOZHMNKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .


Molecular Structure Analysis

The InChI code for 1-pentyl-1H-benzimidazole-2-sulfonic acid is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .


Physical And Chemical Properties Analysis

1-Pentyl-1H-benzimidazole-2-sulfonic acid has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have garnered attention due to their potential as anticancer agents. Researchers have synthesized 2-(substituted-phenyl) benzimidazole derivatives, including those containing a methyl group at the 5 (6)-position on the benzimidazole scaffold. These compounds demonstrated significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) further enhanced their effectiveness, while electron-withdrawing groups (like –NO₂ and –CF₃) reduced inhibition . Notably, compounds 2f and 2g exhibited substantial anticancer effects on both A549 and PC3 cell lines.

Antibacterial Drug Development

1H-Benzimidazole-2-sulfonic acid (BISA) serves as a glutamate racemase (GR) inhibitor, making it a promising candidate for developing antibacterial drugs . Researchers explore its potential in combating bacterial infections by targeting GR, an enzyme essential for bacterial cell wall synthesis.

Antiparasitic and Antioxidant Properties

New 1H-benzimidazole-2-yl hydrazones have been investigated for their combined antiparasitic and antioxidant activity. These compounds exhibit promising effects against parasites while also providing antioxidant benefits . Further studies may reveal their potential in treating parasitic infections.

Therapeutic Applications Beyond Cancer

Given the structural similarity between benzimidazole derivatives and nucleotides found in the human body, researchers continue to explore their therapeutic applications. While anticancer properties dominate the spotlight, other potential uses include anti-inflammatory, antibacterial, antifungal, and antiviral activities . The versatility of benzimidazole compounds opens avenues for drug development.

Structure-Activity Relationship (SAR) Studies

Researchers conduct SAR analyses to understand how specific structural features influence the bioactivity of benzimidazole derivatives. By systematically modifying functional groups on the core benzimidazole structure, they aim to optimize drug efficacy and safety profiles . Such studies guide the design of next-generation drugs.

Safety and Hazards

1-Pentyl-1H-benzimidazole-2-sulfonic acid is classified as an irritant .

properties

IUPAC Name

1-pentylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLTXAOZHMNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pentyl-1H-benzimidazole-2-sulfonic acid

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